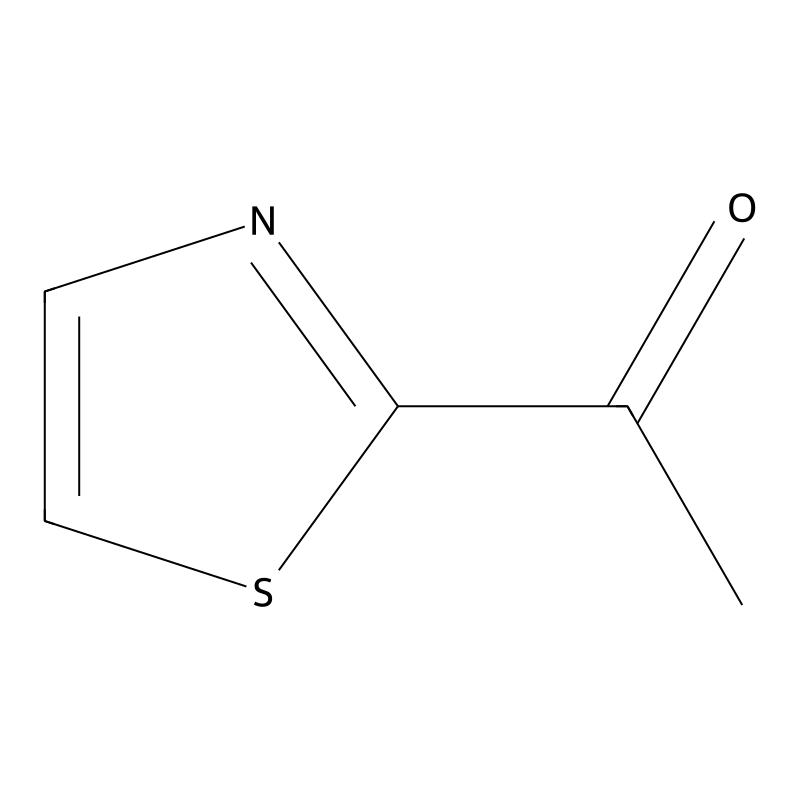2-Acetylthiazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Miscible at room temperature (in ethanol)
Synonyms
Canonical SMILES
Identification and Characterization
- Researchers have identified 2-acetylthiazole in various food products, including wine, cheese, and cooked meat. () ()
- Studies use techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify 2-acetylthiazole in these foods. ()
Potential Applications
2-Acetylthiazole is an organic compound with the molecular formula and a molecular weight of 127.164 g/mol. It is classified as a thiazole derivative, characterized by the presence of both a thiazole ring and a ketone functional group. The compound is known for its unique aroma, often described as popcorn-like, which contributes to its applications in flavoring and fragrance industries. The IUPAC name for 2-acetylthiazole is 1-(2-thiazolyl)ethanone, and it has various synonyms including methyl 2-thiazolyl ketone and 1-(thiazol-2-yl)ethan-1-one .
The biological activity of 2-acetylthiazole has been explored in various studies. It exhibits antimicrobial properties, making it a candidate for use in pharmaceuticals. Its popcorn-like aroma has also been studied for its potential effects on sensory perception and appetite modulation. The compound's derivatives have shown promise in enhancing flavor profiles in food products, potentially influencing consumer preferences .
Several methods exist for synthesizing 2-acetylthiazole:
- Reaction of Glyoxal and Methylglyoxal: This method involves heating glyoxal with methylglyoxal in the presence of hydrogen sulfide and ammonia produced from L-cysteine .
- Aldol Condensation: The compound can be synthesized through aldol reactions involving enolates derived from other thiazole derivatives .
- Carboxylic Acid Reaction: Another approach includes reacting glyoxal with an acid chloride or carboxylic acid to form a sulfonyl chloride intermediate, which can then yield 2-acetylthiazole upon further reaction .
2-Acetylthiazole finds applications across various fields:
- Flavoring Agent: Due to its distinctive aroma, it is used as a flavoring agent in food products.
- Fragrance Industry: It serves as a key component in perfumes and scented products.
- Pharmaceuticals: Its antimicrobial properties make it valuable in developing new medicinal compounds.
Research into the interactions of 2-acetylthiazole with biological systems has revealed its potential effects on microbial growth inhibition. Studies indicate that it can affect the growth rates of certain bacteria and fungi, suggesting its utility as a natural preservative or antimicrobial agent . Furthermore, its sensory properties have been investigated for their impact on human appetite and food preferences.
Several compounds share structural similarities with 2-acetylthiazole. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Thiazole | Basic structure without ketone functionality | |
| 2-Methylthiazole | Methyl substitution on thiazole ring | |
| Acetylthiazoline | Contains thiazoline ring instead of thiazole | |
| 4-Acetylthiazole | Acetyl group at the fourth position |
Uniqueness of 2-Acetylthiazole: Unlike its analogs, 2-acetylthiazole possesses both the thiazole ring and a ketone group at the second position, contributing to its distinct aroma and biological activity. Its specific structural features enable unique reactivity patterns not observed in simpler thiazoles or other derivatives.
Purity
Physical Description
Clear, colourless to pale yellow, oily liquid; cocoa, hazelnut, popcorn, bread-like odou
XLogP3
Exact Mass
Density
Appearance
Melting Point
64.5-65.5°C
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 162 of 1568 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1406 of 1568 companies with hazard statement code(s):;
H302 (99.79%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index






